
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one, also known as DMCM, is a chemical compound that has been widely studied for its effects on the central nervous system. DMCM is a potent antagonist of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. The purpose of
Mechanism of Action
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one works by binding to the benzodiazepine site on the GABA-A receptor, which is a type of allosteric modulator. This binding reduces the affinity of the receptor for GABA, leading to a decrease in the inhibitory effects of GABA on neuronal activity. This can lead to increased excitability in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one has been shown to increase locomotor activity, decrease anxiety-like behavior, and impair learning and memory. 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one has also been shown to increase the release of dopamine in the brain, which may contribute to its effects on behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one in lab experiments is that it is a potent and selective antagonist of the GABA-A receptor, which makes it a useful tool for studying the effects of GABA-A receptor antagonists on behavior and cognition. However, one limitation of using 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one is that it can have non-specific effects on other neurotransmitter systems, which can make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one. One area of interest is the development of new GABA-A receptor antagonists that are more selective and have fewer non-specific effects. Another area of interest is the use of 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one in combination with other drugs to study the interactions between different neurotransmitter systems. Finally, there is potential for the use of 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one in the development of new treatments for neuropsychiatric disorders that are characterized by dysfunction in the GABAergic system.
Synthesis Methods
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one can be synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine-4-carbonyl chloride with 1-methyl-2-pyridone in the presence of a base. Other methods include the reaction of 2,6-dimethylmorpholine with ethyl acetoacetate and subsequent cyclization, or the reaction of 2,6-dimethylmorpholine with acetic anhydride and subsequent reaction with 1-methyl-2-pyridone.
Scientific Research Applications
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one has been used extensively in scientific research to study the GABA-A receptor and its role in the central nervous system. 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one is a potent antagonist of the GABA-A receptor, which means that it blocks the inhibitory effects of GABA and can lead to increased excitability in the brain. This makes 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one a useful tool for studying the effects of GABA-A receptor antagonists on behavior, cognition, and other physiological processes.
properties
IUPAC Name |
5-(2,6-dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-6-15(7-10(2)18-9)13(17)11-4-5-12(16)14(3)8-11/h4-5,8-10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGMSPKTWFVFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

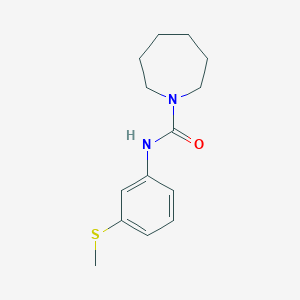

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7512141.png)

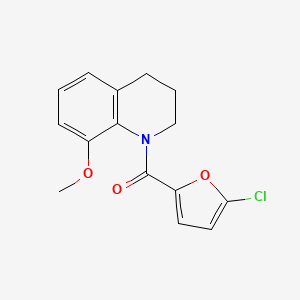
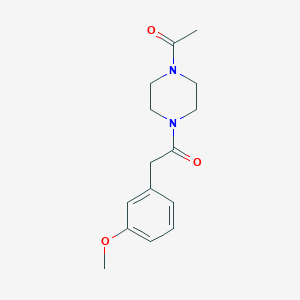
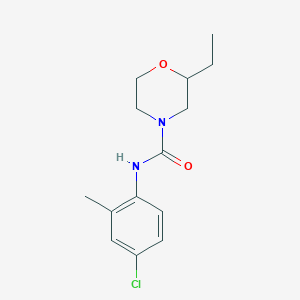
![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)
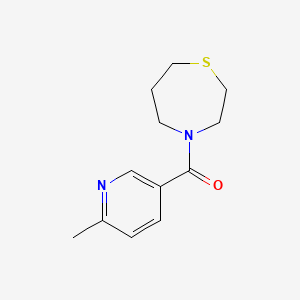


![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)

